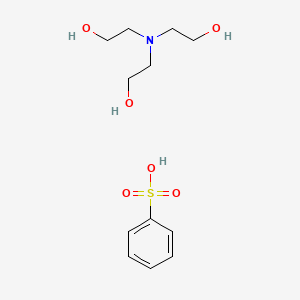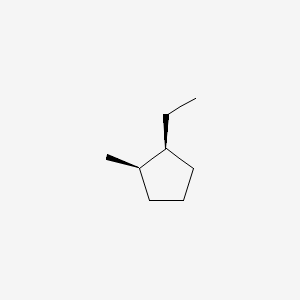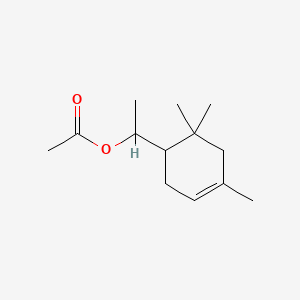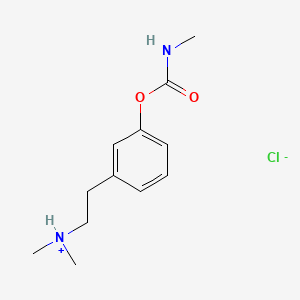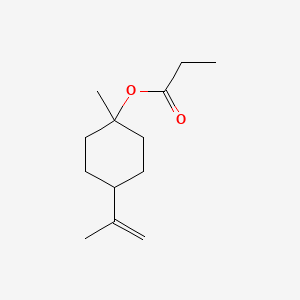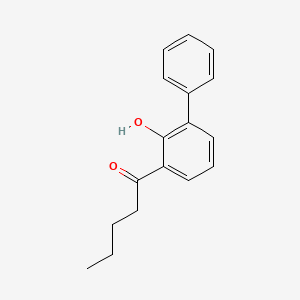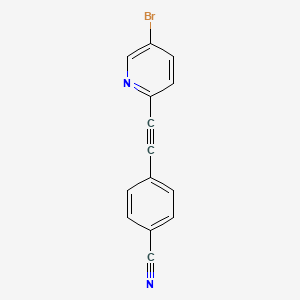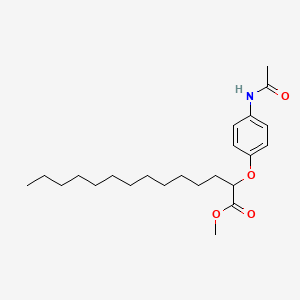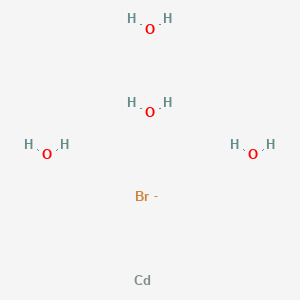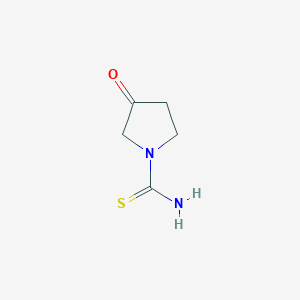
3-Oxopyrrolidine-1-carbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Oxopyrrolidine-1-carbothioamide is a heterocyclic compound featuring a pyrrolidine ring with a keto group at the third position and a carbothioamide group at the first position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxopyrrolidine-1-carbothioamide can be achieved through various methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of a nitrone with a dipolarophile, such as an olefin, can yield the desired pyrrolidine ring structure . Another method involves the Michael addition reactions of carboxylate-substituted enones with nitroalkanes, which can produce pyrrolidine derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3-Oxopyrrolidine-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: The keto group can be oxidized to form corresponding carboxylic acids.
Reduction: The keto group can be reduced to form alcohols.
Substitution: The carbothioamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can react with the carbothioamide group under mild conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-Oxopyrrolidine-1-carbothioamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Industry: It is used in the synthesis of agrochemicals and materials science for the development of new polymers and coatings.
作用機序
The mechanism of action of 3-Oxopyrrolidine-1-carbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may act as an inhibitor by binding to the active site of an enzyme, preventing substrate access and subsequent catalytic activity . The exact pathways and targets depend on the specific application and the structure of the compound.
類似化合物との比較
Similar Compounds
Pyrrolidine-2-one: Another pyrrolidine derivative with a keto group at the second position.
Pyrrolidine-2,5-diones: Compounds with keto groups at both the second and fifth positions.
Prolinol: A hydroxylated pyrrolidine derivative.
Uniqueness
3-Oxopyrrolidine-1-carbothioamide is unique due to the presence of both a keto group and a carbothioamide group, which confer distinct chemical reactivity and biological activity. This combination allows for diverse applications in various fields, making it a valuable compound for research and development .
特性
分子式 |
C5H8N2OS |
|---|---|
分子量 |
144.20 g/mol |
IUPAC名 |
3-oxopyrrolidine-1-carbothioamide |
InChI |
InChI=1S/C5H8N2OS/c6-5(9)7-2-1-4(8)3-7/h1-3H2,(H2,6,9) |
InChIキー |
WEWULZQFGXJSDS-UHFFFAOYSA-N |
正規SMILES |
C1CN(CC1=O)C(=S)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


